Cas no 545445-44-1 (Apixaban Intermediate B)

Apixaban Intermediate B 化学的及び物理的性質
名前と識別子
-
- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
- 3-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydro-1H-pyridin-2-one
- 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone
- Apixaba inretMediate B
- Apixaban Intermediate B
- Apixaban Intermediate 2
- 5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one
- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)
- 3-Morpholin-4-yl-1-[4-(2-oxopiperidin- 1-yl)phenyl]-5,6-dihydro-1H-pyridin-2-one
- 3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-one
- 5,6-dihydro-3-(4-morpholinyl)-1-(4-(2-oxo-1-piperidinyl)phenyl)-2(1h)-pyridinone
- 3-morpholino-1-[4-(2
- Apixaban Impurity A
-
- MDL: MFCD19440881
- インチ: 1S/C20H25N3O3/c24-19-5-1-2-10-22(19)16-6-8-17(9-7-16)23-11-3-4-18(20(23)25)21-12-14-26-15-13-21/h4,6-9H,1-3,5,10-15H2
- InChIKey: SCVWQFDPLBFZAP-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C1=C([H])C([H])([H])C([H])([H])N(C2C([H])=C([H])C(=C([H])C=2[H])N2C(C([H])([H])C([H])([H])C([H])([H])C2([H])[H])=O)C1=O
計算された属性
- せいみつぶんしりょう: 355.189592g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 355.189592g/mol
- 単一同位体質量: 355.189592g/mol
- 水素結合トポロジー分子極性表面積: 53.1Ų
- 重原子数: 26
- 複雑さ: 563
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.267
- ゆうかいてん: 212-214°C
- ふってん: 624.979℃/760mmHg
- PSA: 53.09000
- LogP: 2.22420
Apixaban Intermediate B セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
Apixaban Intermediate B 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Apixaban Intermediate B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A893718-100g |
3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-one |
545445-44-1 | 95% | 100g |
$158.0 | 2025-03-03 | |
TRC | M732788-5g |
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one |
545445-44-1 | 5g |
$ 198.00 | 2023-04-16 | ||
eNovation Chemicals LLC | K39275-1kg |
3-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydro-1H-pyridin-2-one |
545445-44-1 | 98% | 1kg |
$4000 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90741-25g |
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one... |
545445-44-1 | 25g |
¥9822.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D404983-100g |
3-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydro-1H-pyridin-2-one |
545445-44-1 | 97% | 100g |
$1000 | 2022-11-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-482481-1g |
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, |
545445-44-1 | 1g |
¥1685.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1291327-100g |
5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one |
545445-44-1 | 95+% | 100g |
$170 | 2024-06-06 | |
eNovation Chemicals LLC | D382811-1kg |
3-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydro-1H-pyridin-2-one |
545445-44-1 | 97% | 1kg |
$4050 | 2024-05-24 | |
abcr | AB460817-25 g |
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, 95%; . |
545445-44-1 | 95% | 25g |
€174.30 | 2023-07-18 | |
Ambeed | A893718-1g |
3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-one |
545445-44-1 | 95% | 1g |
$8.0 | 2025-03-03 |
Apixaban Intermediate B サプライヤー
Apixaban Intermediate B 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Apixaban Intermediate Bに関する追加情報
Apixaban Intermediate B: A Key Intermediate in Modern Anticoagulant Chemistry
The compound with the CAS number 545445-44-1 is recognized as a crucial intermediate in the synthesis of Apixaban Intermediate B, a substance that plays a pivotal role in the development of novel anticoagulant agents. Apixaban, marketed under the brand name Eliquis, has garnered significant attention for its efficacy and safety profile in preventing thromboembolic events, particularly in patients with atrial fibrillation and those undergoing hip or knee replacement surgery. The intermediate itself is a testament to the advancements in synthetic organic chemistry, enabling the efficient production of highly complex pharmaceutical molecules.
In recent years, the demand for direct oral anticoagulants (DOACs) like Apixaban has surged due to their superior efficacy compared to traditional anticoagulants such as warfarin. The development of these DOACs relies heavily on sophisticated synthetic pathways, and Apixaban Intermediate B is one of the key building blocks in this process. The intermediate's structure, characterized by its specific functional groups and stereochemistry, is critical for ensuring the final product's biological activity and pharmacokinetic properties. The synthesis of this intermediate requires meticulous control over reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and purity levels.
TheCAS number 545445-44-1 provides a unique identifier for this compound, facilitating its recognition and use in research and industrial settings. This specificity is essential for regulatory compliance and quality control, ensuring that pharmaceutical manufacturers can produce consistent and reliable batches of Apixaban. The intermediate's role in the broader context of anticoagulant development underscores the importance of organic synthesis in drug discovery. Modern techniques such as flow chemistry and continuous manufacturing are being explored to optimize the production of intermediates like Apixaban Intermediate B, thereby improving scalability and reducing costs.
Recent studies have highlighted the significance of intermediates in the synthesis of DOACs by focusing on their structural features and reactivity. For instance, modifications to the functional groups of Apixaban Intermediate B can influence its solubility, stability, and metabolic pathways. Researchers are continually refining synthetic routes to enhance these properties, ensuring that the final drug product meets stringent pharmacological requirements. The integration of computational methods, such as molecular modeling and quantum chemistry calculations, has further accelerated the discovery and optimization of these intermediates. Such approaches allow chemists to predict reaction outcomes with greater accuracy, reducing experimental trial-and-error.
The impact of Apixaban Intermediate B extends beyond its immediate use in pharmaceutical synthesis; it also serves as a model compound for studying enzyme mechanisms and drug interactions. Apixaban's mechanism of action involves inhibition of factor Xa, a key enzyme in the coagulation cascade. Understanding how intermediates like Apixaban Intermediate B interact with biological targets provides valuable insights into drug design principles. This knowledge is particularly relevant in developing next-generation anticoagulants with improved therapeutic profiles.
In conclusion, the compound identified by CAS number 545445-44-1 as Apixaban Intermediate B represents a cornerstone in modern anticoagulant chemistry. Its synthesis and application are integral to producing life-saving medications that mitigate the risks associated with thromboembolic disorders. As research progresses, advancements in synthetic methodologies and computational tools will continue to enhance our ability to develop innovative therapeutic agents. The study of such intermediates not only drives pharmaceutical innovation but also contributes to our fundamental understanding of chemical processes at the molecular level.
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